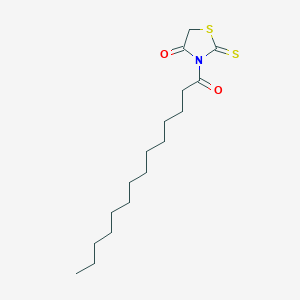![molecular formula C10H18O3SSi B12519485 3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione CAS No. 676515-64-3](/img/structure/B12519485.png)
3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione is a chemical compound known for its unique structural properties and potential applications in various fields. The compound consists of an oxolane-2,5-dione ring substituted with a trimethylsilylpropylsulfanyl group. This combination of functional groups imparts distinct chemical reactivity and stability to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione typically involves the reaction of oxolane-2,5-dione with 3-(Trimethylsilyl)propylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxolane-2,5-dione ring can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Diols
Substitution: Various substituted oxolane-2,5-dione derivatives
科学研究应用
3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and proteins, leading to the modulation of biochemical pathways. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and potentially leading to cytotoxic effects in cancer cells.
相似化合物的比较
Similar Compounds
- 3-{[3-(Trimethoxysilyl)propyl]sulfanyl}oxolane-2,5-dione
- 3-{[3-(Triethoxysilyl)propyl]sulfanyl}oxolane-2,5-dione
- 3-(Trimethylsilyl)-1-propanol
Uniqueness
3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and stability. The presence of the trimethylsilyl group enhances its lipophilicity, making it more effective in penetrating cell membranes compared to similar compounds with different silyl groups. Additionally, the oxolane-2,5-dione ring provides a versatile platform for further chemical modifications, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
676515-64-3 |
|---|---|
分子式 |
C10H18O3SSi |
分子量 |
246.40 g/mol |
IUPAC 名称 |
3-(3-trimethylsilylpropylsulfanyl)oxolane-2,5-dione |
InChI |
InChI=1S/C10H18O3SSi/c1-15(2,3)6-4-5-14-8-7-9(11)13-10(8)12/h8H,4-7H2,1-3H3 |
InChI 键 |
WCUOHPDYLMDSKR-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCCSC1CC(=O)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


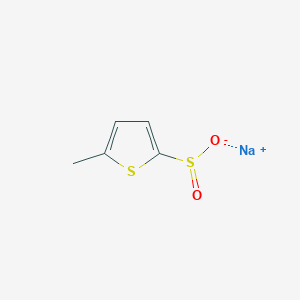
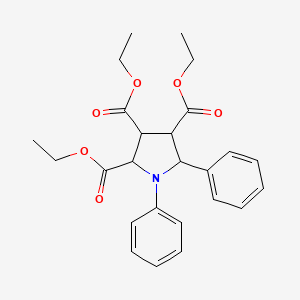
![3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride](/img/structure/B12519412.png)
![Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate](/img/structure/B12519425.png)
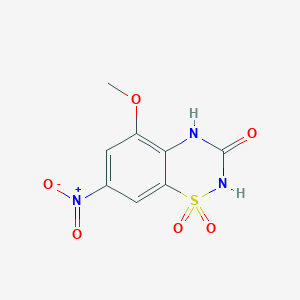

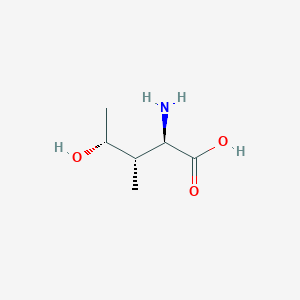
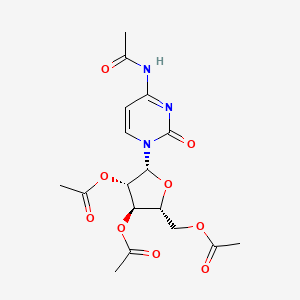
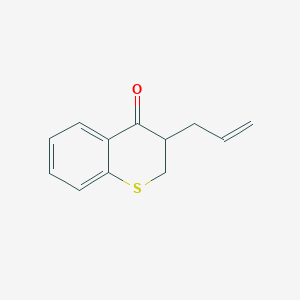
![2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol](/img/structure/B12519455.png)
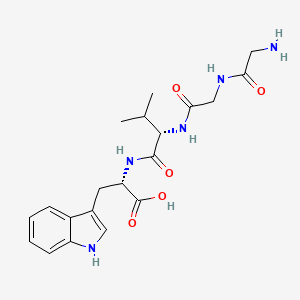
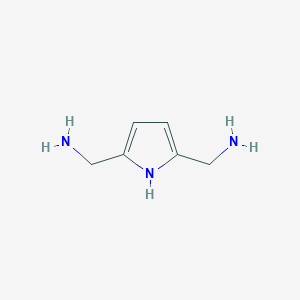
![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)
